Conformational free-energy landscape: N-cyclopentyl-N'-phenylurea vs. its N-methylated analogs
In a systematic Well-Tempered Metadynamics (WT-MetaD) study at the semi-empirical (GFN2-xTB) and DFT levels in implicit water, N-phenyl-N'-cyclopentyl urea (the target compound) populated both the trans–trans and cis–trans conformations with an effectively flat free-energy profile. By contrast, N-methylation on either nitrogen strongly destabilized one of the two conformations, shifting the equilibrium decisively toward a single dominant species [1].
| Evidence Dimension | Conformational free-energy difference between trans-trans and cis-trans conformations |
|---|---|
| Target Compound Data | ~0 kcal/mol (balanced population of trans-trans and cis-trans; cis-trans stabilized by internal N′-H···O=C hydrogen bond) |
| Comparator Or Baseline | N-phenyl-N′-cyclopentyl-N-methylurea (and other mono- or di-methylated derivatives) |
| Quantified Difference | Energy difference becomes significant (>2 kcal/mol), resulting in a single dominant conformation; exact values depend on methylation pattern |
| Conditions | WT-MetaD at GFN2-xTB/GBSA implicit water, validated by DFT (e.g., B3LYP-D3/6-311++G**) and X-ray crystallography; NMR in CDCl3 |
Why This Matters
This balanced conformational equilibrium is a rare design feature for exploring conformational selection in target binding; substituting a methylated analog would eliminate the accessible cis-trans state that presents an alternative hydrogen-bonding orientation.
- [1] Stewart, H.L., Bon, M., Wills, C., et al. Conformational study into N-alkyl-N′-aryl ureas to inform drug discovery. Bioorganic & Medicinal Chemistry, 2023, 91, 117387. View Source
